3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile
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Overview
Description
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C₁₁H₁₄N₂O. It is used primarily for research purposes and has applications in various scientific fields. The compound is characterized by its benzonitrile core, which is substituted with a hydroxypropan-2-yl group and an amino methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 1-hydroxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile: Characterized by its unique substitution pattern on the benzonitrile core.
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzaldehyde: Contains an aldehyde group instead of a nitrile.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(1-hydroxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9(8-14)13-7-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3 |
InChI Key |
WFNIWCOMPDUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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